molecular formula C7H4BrFN2 B1165626 Vinpocetine citrate CAS No. 102251-30-9

Vinpocetine citrate

Cat. No.: B1165626
CAS No.: 102251-30-9
Attention: For research use only. Not for human or veterinary use.
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Description

Vinpocetine citrate is a semi-synthetic derivative of vincamine, an alkaloid from the Vinca minor plant . It is a multi-action research compound with significant interest in neuroscience and cell biology. Initially developed for cerebrovascular disorders, vinpocetine is now a valuable tool for investigating cellular mechanisms related to cognitive function and neuroprotection . Its primary research applications include the study of cerebral blood flow, neuroprotective pathways, and anti-inflammatory processes. The main active metabolite of vinpocetine is apovincaminic acid (AVA) . The value of vinpocetine in research stems from its multi-target mechanism of action. It acts as a selective inhibitor of calcium-dependent phosphodiesterase 1 (PDE1), leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . This inhibition is a key mechanism for studying vasodilation and cerebral blood flow . Furthermore, vinpocetine has been shown to inhibit voltage-gated sodium channels, which may help stabilize neuronal membranes and reduce excitotoxicity . Another critical target is IκB kinase (IKK), and by inhibiting IKK, vinpocetine suppresses the NF-κB signaling pathway, providing a potent mechanism for anti-inflammatory research . Recent studies also highlight vinpocetine's effects on mitochondrial function, where it can decrease the production of reactive oxygen species (ROS) and modulate calcium handling, offering insights into its neuroprotective effects in models of ischemia and oxidative stress . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption purposes.

Properties

CAS No.

102251-30-9

Molecular Formula

C7H4BrFN2

Synonyms

Vinpocetine citrate

Origin of Product

United States

Scientific Research Applications

Pharmacological Mechanisms

Vinpocetine functions primarily through the inhibition of cyclic nucleotide phosphodiesterase 1 (PDE1), which leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This mechanism is crucial for its neuroprotective effects and anti-inflammatory properties. The compound also exhibits antioxidant activity, which contributes to its therapeutic potential in various conditions.

Cerebrovascular Disorders

Vinpocetine has been extensively studied for its efficacy in treating cerebrovascular disorders, including stroke and dementia. Clinical studies have shown that vinpocetine improves neurological function and quality of life in patients with acute cerebral infarcts. For instance, a randomized trial involving 610 patients demonstrated significant improvements in daily activity scores and cognitive function when vinpocetine was administered as an adjunct to standard therapy .

Neurodegenerative Diseases

Research indicates that vinpocetine may also benefit patients with neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In animal models, vinpocetine has been shown to reduce brain edema and infarct volume following ischemic injury by inhibiting inflammatory pathways involving NF-κB and TNF-α .

Oncology Applications

Recent studies have explored the potential of vinpocetine as an anticancer agent. One study investigated its effects on hepatocellular carcinoma (HCC) development in rats exposed to carcinogens. Vinpocetine was found to enhance survival rates, reduce liver oxidative stress, and exhibit antiproliferative properties by downregulating oncogenic proteins . The compound also demonstrated anti-inflammatory effects by inhibiting pathways associated with tumor progression.

Case Study: Hepatoprotective Effects

In a study examining the role of vinpocetine in HCC, researchers noted that it improved liver function and reduced liver weight index while enhancing apoptotic markers such as cleaved caspase-3 . These findings suggest that vinpocetine may serve as a promising hepatoprotective agent.

Anti-inflammatory Properties

Vinpocetine's anti-inflammatory effects extend beyond neurological applications. It has been shown to suppress inflammatory responses induced by pathogens such as Streptococcus pneumoniae in middle ear epithelial cells. By upregulating CYLD, a negative regulator of inflammation, vinpocetine effectively mitigated the inflammatory response . This suggests potential applications in treating inflammatory diseases beyond the central nervous system.

Enhancing Drug Efficacy

Vinpocetine has also been investigated for its ability to enhance the efficacy of other therapeutic agents. For example, it has been shown to increase the cytotoxicity of chemotherapeutic agents in multidrug-resistant cancer cell lines by inhibiting drug efflux mechanisms . This property could be particularly beneficial in overcoming resistance in cancer treatments.

Comparison with Similar Compounds

Key Findings :

  • The citrate salt demonstrates superior pharmacokinetics, with a 4× increase in bioavailability compared to the base form in rat models .
  • Citrate’s higher LD₅₀ (1.5 vs. 1.0) indicates lower acute toxicity, making it safer for therapeutic use .
  • Enhanced cerebral circulation and reduced vascular resistance contribute to its efficacy in treating ischemic conditions .

Comparison with Other Vinpocetine Salts

Vinpocetine Phosphate

  • Synthesis: Requires conventional solvent-based methods, unlike the solvent-free mechanochemical process used for citrate .
  • Bioavailability : Lower than citrate due to crystalline structure limitations .
  • Applications : Less commonly used due to inferior solubility and therapeutic performance .

Vincamine Saccharinate

  • Structure : A salt of vincamine (vinpocetine’s parent alkaloid) with saccharin.
  • Solubility : Moderate, but lacks the rapid absorption profile of this compound .
  • Therapeutic Use : Primarily a peripheral vasodilator with weaker neuroprotective effects compared to this compound .

Comparison with Non-Alkaloid Neuroprotectants

Caffeine-Xanthine Combinations

  • Mechanism : Citrate’s solubility enables faster absorption, amplifying its synergistic effects on cerebral metabolism .

Papaverine and Theophylline

  • Mitochondrial Effects : Unlike papaverine or theophylline, this compound uniquely inhibits mitochondrial H₂O₂ production and stabilizes calcium efflux, offering dual neuroprotection .
  • Toxicity Profile : Citrate exhibits lower cytotoxicity compared to theophylline’s narrow therapeutic index .

Research Findings and Clinical Implications

Mitochondrial Mechanisms

This compound targets mitochondrial bioenergetics by:

  • Inhibiting H₂O₂ release in nerve terminals .
  • Reducing ADP-induced respiration and ATP synthesis rate in isolated mitochondria .
  • Mitigating Ca²⁺-induced mitochondrial swelling, a key factor in neuronal apoptosis .

Industrial and Formulation Advantages

  • Production: Mechanochemical synthesis reduces costs and environmental impact compared to solvent-based methods .
  • Commercial Forms : Oxopocetine® (this compound) is a widely used formulation with proven stability and efficacy in clinical settings .

Q & A

Q. What guidelines ensure proper citation of datasets in this compound research?

  • Methodological Answer : Follow FORCE11 recommendations: Include dataset author(s), year, title, repository (e.g., Zenodo), DOI, and version number. For example: Smith et al. (2024). "this compound pharmacokinetics in murine models." Zenodo. https://doi.org/10.5281/zenodo.XXXXX .

Q. What protocols improve reproducibility in assays measuring this compound’s anti-inflammatory effects?

  • Methodological Answer : Standardize cell culture conditions (e.g., LPS concentration for inflammation induction) and endpoint assays (e.g., ELISA for TNF-α). Report negative controls (e.g., vehicle-treated samples) and batch-to-batch variability in compound purity .

Translational and Ethical Considerations

Q. What strategies bridge preclinical findings of this compound to clinical trial design?

  • Methodological Answer : Use allometric scaling to extrapolate doses from rodents to humans. Incorporate biomarkers (e.g., fMRI for cerebral perfusion) in Phase I trials to confirm target engagement. Address interspecies metabolic differences via in vitro hepatocyte assays .

Q. How can multi-omics data be integrated to elucidate this compound’s pleiotropic mechanisms?

  • Methodological Answer : Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to transcriptomic data. Overlay proteomic results (e.g., phosphoproteomics) to identify activated signaling nodes. Validate using CRISPR-Cas9-edited cell lines .

Q. What ethical frameworks guide human trials involving this compound for cognitive enhancement?

  • Methodological Answer : Align with CONSORT guidelines for transparency. Justify risk-benefit ratios in vulnerable populations (e.g., elderly patients) through preclinical safety data. Include Data Safety Monitoring Boards (DSMBs) to oversee adverse events .

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